molecular formula C16H13F2N3O2S B2411450 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1207029-38-6

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2411450
CAS No.: 1207029-38-6
M. Wt: 349.36
InChI Key: JCDWSZWFEOLYED-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, an isoxazole ring, a dimethylthiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core isoxazole and thiazole rings. The difluorophenyl group is introduced through a substitution reaction, and the carboxamide group is formed through an amidation reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

  • N-((5-(2,4-dichlorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

  • N-((5-(2,4-dibromophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Uniqueness: The presence of the difluorophenyl group in this compound distinguishes it from its chloro- and bromo-substituted analogs. This fluorine substitution can significantly affect the compound's reactivity, stability, and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-8-15(24-9(2)20-8)16(22)19-7-11-6-14(23-21-11)12-4-3-10(17)5-13(12)18/h3-6H,7H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDWSZWFEOLYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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